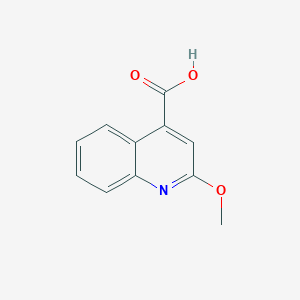

2-Methoxyquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-8(11(13)14)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHKFJMROFPASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360592 | |

| Record name | 2-methoxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10222-62-5 | |

| Record name | 2-methoxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-quinolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyquinoline-4-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid (CAS No. 10222-62-5)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Identified by its CAS Number 10222-62-5, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its rigid quinoline scaffold, combined with the electronic properties of the methoxy and carboxylic acid groups, makes it an attractive starting point for developing novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, explores its significant applications in modern drug discovery, and provides detailed experimental protocols for its synthesis and analysis. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and a thorough understanding of its physical and chemical properties. This compound is registered under CAS Number 10222-62-5.[1][2][3] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 10222-62-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methoxycinchoninic acid | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1][3][4] |

| Molecular Weight | 203.19 g/mol | [1][3][4] |

| MDL Number | MFCD01550057 | [4][5] |

Synthesis and Mechanistic Insights: The Doebner Reaction

The synthesis of quinoline-4-carboxylic acids is a well-established field in organic chemistry, with several named reactions providing reliable routes. The Doebner reaction, a three-component reaction, is a particularly efficient method for generating this scaffold.[6][7] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

The choice of this methodology is based on its convergence and atom economy, allowing for the rapid assembly of the complex quinoline core from readily available starting materials. The reaction proceeds via an initial formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation steps yield the aromatic quinoline ring. The use of a Lewis acid catalyst like Boron Trifluoride (BF₃·THF) can be crucial, especially with electron-deficient anilines, as it activates the carbonyl components and facilitates the key C-C bond-forming steps.[6]

Experimental Protocol: Synthesis via Doebner Reaction

This protocol describes a representative, lab-scale synthesis of a substituted quinoline-4-carboxylic acid, illustrating the principles of the Doebner reaction.

Step 1: Reagent Preparation

-

Dissolve the substituted aniline (1.0 eq) and a substituted benzaldehyde (1.2 eq) in a suitable solvent such as ethanol or a THF/water mixture.

-

In a separate flask, prepare a solution of pyruvic acid (1.5 eq).

Step 2: Reaction Initiation

-

To the aniline/aldehyde mixture, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 eq) under an inert atmosphere (N₂ or Ar).

-

Begin dropwise addition of the pyruvic acid solution to the reaction mixture at room temperature. The causality here is to maintain control over the initial exothermic reaction steps.

Step 3: Reaction Progression and Work-up

-

After the addition is complete, heat the mixture to reflux (typically 65-80 °C) for 12-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice water.

-

Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to deprotonate the carboxylic acid, rendering it water-soluble and separating it from non-polar byproducts.

-

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other impurities.

Step 4: Isolation and Purification

-

Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4. This protonates the carboxylate, causing the desired product to precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

Caption: Role of the scaffold in generating diverse bioactive agents.

Conclusion

This compound (CAS No. 10222-62-5) is a compound of significant strategic importance in the field of drug discovery. Its robust and efficient synthesis, combined with the chemical versatility of its functional groups, provides a reliable platform for the development of novel therapeutics. Its proven utility as a core scaffold in the design of enzyme inhibitors and anti-infective agents underscores its value to medicinal chemists. This guide has provided the core technical data, a validated synthetic approach, and an overview of its applications, serving as a foundational resource for scientists aiming to incorporate this powerful building block into their research and development programs.

References

- Veeprho. (n.d.). This compound | CAS 10222-62-5.

- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.

- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.

- Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.

- Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Zeitschrift für Naturforschung C, 71(11-12), 405-414. [Link]

- Ozeki, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(11), 15821-15828. [Link]

- PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.

- Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929457. [Link]

- Wang, S., et al. (2017).

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

2-Methoxyquinoline-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid

Executive Summary

This compound is a heterocyclic building block belonging to the quinoline class of compounds. Its rigid structure, combined with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and applications, with a particular focus on its role in pharmaceutical research and drug development. For researchers and scientists in medicinal chemistry, this document serves as a technical resource, elucidating the causality behind its synthetic routes and its potential as a scaffold for discovering novel therapeutic agents.

Core Physicochemical Properties

The utility of this compound in synthetic and medicinal chemistry is underpinned by its distinct physicochemical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| Molecular Weight | 203.19 g/mol | [1][2] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| CAS Number | 10222-62-5 | [2][3][4] |

| Appearance | Solid | [1] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 2-methoxycinchoninic acid | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Synthesis and Mechanistic Insights

The construction of the quinoline core is a foundational challenge in organic synthesis. For quinoline-4-carboxylic acids, the Doebner reaction provides a robust and convergent approach, assembling the heterocyclic system from relatively simple precursors.

The Doebner Reaction: A Three-Component Synthesis

The most common and efficient method for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction. This is a three-component condensation reaction involving an aniline, an aldehyde or ketone, and pyruvic acid.[5][6] The choice of a methoxy-substituted aniline is the logical starting point for accessing the target molecule.

Causality of Component Selection:

-

Aniline Derivative: Provides the benzene ring and the nitrogen atom for the final quinoline heterocycle. The electronic nature of the aniline can influence reactivity.

-

Pyruvic Acid: This α-keto acid is crucial as it provides the C2 and C3 atoms of the quinoline ring and, importantly, the C4-carboxylic acid group.

-

Aldehyde: Reacts with the aniline to form a Schiff base (an imine), which is a key intermediate that subsequently undergoes cyclization.

The reaction is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl groups and facilitates the key C-C and C-N bond-forming steps.[5]

Experimental Protocol: Synthesis via Doebner Reaction

This protocol is a representative procedure adapted from established methodologies for the Doebner reaction.[5][6]

Materials:

-

2-Methoxyaniline

-

Glyoxylic acid (as the aldehyde component)

-

Pyruvic acid

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Ethanol (Solvent)

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) and glyoxylic acid (1.0 eq) in ethanol.

-

Catalyst Addition: Add BF₃·THF (0.5 eq) to the mixture. The Lewis acid catalyzes the formation of the intermediate Schiff base.

-

Pyruvic Acid Addition: Slowly add pyruvic acid (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acids.

-

Adjust the pH of the aqueous layer to ~4 with 1M HCl. The product should precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the Doebner synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both rings (chemical shifts typically δ 7.0-8.5 ppm). A singlet for the methoxy group (-OCH₃) around δ 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton (>δ 10 ppm). |

| ¹³C NMR | Resonances for all 11 unique carbons. A peak for the carboxylic acid carbonyl carbon (>165 ppm). A peak for the methoxy carbon (~55-60 ppm). Aromatic carbons in the 110-150 ppm range. |

| Mass Spec | The molecular ion peak [M+H]⁺ should be observed at m/z 204.06, corresponding to the molecular weight of 203.19 Da plus a proton. |

| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-O stretches from the methoxy group (~1250 cm⁻¹). |

| HPLC | A single major peak under appropriate chromatographic conditions, used to determine purity (e.g., >98%). |

Protocol: Purity Determination by HPLC

Objective: To quantify the purity of a synthesized batch of this compound.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Sample: ~1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

Procedure:

-

System Preparation: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

-

Sample Injection: Inject 10 µL of the prepared sample solution.

-

Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Detection: Monitor the elution profile at a wavelength of 254 nm.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Applications in Drug Discovery and Research

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or scaffold. Its structure is frequently employed by medicinal chemists to synthesize more complex molecules with potential therapeutic value.

Scaffold for Bioactive Compounds

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[5][6] this compound serves as a key intermediate for compounds targeting a range of diseases.[7]

-

Anticancer Agents: The quinoline ring system can intercalate with DNA or inhibit key enzymes in cancer progression like kinases or sirtuins. Derivatives of 2-(phenyl)-quinoline-4-carboxylic acid have been designed and synthesized as potent and selective inhibitors of SIRT3, an enzyme implicated in certain leukemias.[8]

-

Anti-inflammatory and Antimicrobial Agents: The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing chemists to systematically probe structure-activity relationships (SAR) and optimize compounds for anti-inflammatory or antimicrobial activity.[7][9]

-

Enzyme Inhibition Studies: The compound and its derivatives are used as tools to study enzyme binding and inhibition, helping to validate new therapeutic targets.[7]

Drug Development Pathway

Caption: Role of the acid as a precursor in a typical drug discovery cascade.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: Classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram (exclamation mark).[1] The signal word is "Warning".[1]

-

Hazard Statements: H302: Harmful if swallowed.[1] Isomers and related structures may also cause skin and eye irritation.[10][11]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. As recommended, refrigeration at 2-8°C is ideal for long-term stability.[2]

Conclusion

This compound is a compound of significant interest to the scientific research community, particularly in the field of drug development. Its well-defined physicochemical properties and accessible synthesis via the Doebner reaction make it an attractive and versatile building block. Its utility as a scaffold for generating libraries of potential therapeutic agents, from anticancer to antimicrobial compounds, ensures its continued relevance. This guide has provided a technical framework for understanding, synthesizing, and utilizing this compound, grounding its application in the principles of modern medicinal and organic chemistry.

References

- This compound. (n.d.). PubChem.

- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. (n.d.). PubChem.

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.

- This compound | CAS 10222-62-5. (n.d.). Veeprho.

- This compound. (n.d.). Pharmaffiliates.

- 4-Methoxyquinoline-2-carboxylic acid | 15733-83-2. (n.d.). MOLBASE Encyclopedia.

- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). Anshul Specialty Molecules.

- Tanaka, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 6(3), 2348–2357. [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-15. [Link]

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2015).

- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863539. [Link]

Sources

- 1. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]

- 10. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia [m.molbase.com]

2-Methoxyquinoline-4-carboxylic acid chemical structure

An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid: Structure, Synthesis, and Applications

Abstract

This compound, a key heterocyclic compound, serves as a fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its quinoline core, functionalized with both a methoxy and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of its chemical structure, physicochemical properties, and spectroscopic profile. We delve into the foundational and modern synthetic methodologies for its preparation, with a focus on the Doebner reaction. Furthermore, this guide elucidates its critical role in drug discovery, particularly in the development of anticancer and antimicrobial agents, and provides detailed, field-proven protocols for its synthesis and biological evaluation.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound whose structure is foundational to its chemical reactivity and biological activity. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 2-position, and a carboxylic acid group (-COOH) is at the 4-position.

Core Chemical Structure and Key Identifiers

The arrangement of these functional groups on the rigid quinoline scaffold dictates the molecule's electronic properties and its potential as a precursor in pharmaceutical synthesis.

Caption: Key functional components of the this compound structure.

Chemical Properties Summary

The following table summarizes the key identifiers and physicochemical properties of the compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methoxycinchoninic acid | [1] |

| CAS Number | 10222-62-5 | [1][2] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | Solid | |

| SMILES String | COc1cc(C(O)=O)c2ccccc2n1 | |

| InChI Key | ZMHKFJMROFPASK-UHFFFAOYSA-N |

Spectroscopic Profile: A Predictive Analysis

While specific analytical data is proprietary to manufacturers, a predictive spectroscopic profile can be constructed based on the molecule's functional groups. This analysis is crucial for researchers to confirm product identity and purity.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad O-H stretching band from the carboxylic acid group, typically in the 3500-2500 cm⁻¹ region.[3] A sharp, strong C=O stretching peak should appear around 1700 cm⁻¹.[3] Aromatic C-H and C=C stretching bands, as well as C-O stretching from the methoxy and acid groups, will also be present.

-

¹H NMR Spectroscopy : The proton NMR spectrum would feature a characteristic broad singlet for the carboxylic acid proton, significantly downfield in the 10-12 ppm range.[3] The protons on the quinoline ring system would appear in the aromatic region (approx. 7.0-8.5 ppm). A distinct singlet, integrating to three protons, would be observed for the methoxy group, typically around 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy : The carboxyl carbon is expected to be the most downfield signal, appearing between 160-185 ppm.[3] The aromatic carbons of the quinoline ring will resonate in the 110-150 ppm range. The methoxy carbon will produce a signal around 50-60 ppm.

-

Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 203. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and a carbonyl group (-CO, 28 amu).[3]

Synthesis Methodologies

The synthesis of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research for over a century.[4] Classical methods such as the Doebner and Pfitzinger reactions provide the foundational routes, while modern adaptations focus on improving efficiency and sustainability.

Foundational Synthetic Routes

-

Doebner Reaction : This is a three-component reaction involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[5][6] It is one of the most common and versatile methods for preparing quinoline-4-carboxylic acids. The causality behind this reaction involves an initial condensation to form an imine, followed by a Michael addition with the enolate of pyruvic acid and subsequent cyclization and aromatization.

-

Pfitzinger Reaction : This reaction utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. This pathway is particularly useful when specific substitution patterns are desired on the resulting quinoline ring.

A Modern Synthetic Workflow: The Doebner Reaction

Modern synthetic chemistry emphasizes efficiency, yield, and environmental consideration ("green chemistry"). The following protocol describes a generalized, optimized Doebner reaction. The choice of catalyst is critical; Lewis acids like Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] have been shown to effectively catalyze the reaction in aqueous media, enhancing its green profile.[4]

Caption: Generalized workflow for the modern Doebner synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Generalized Doebner Synthesis

-

Reactant Charging : In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv), the desired aldehyde (1.0 equiv), and pyruvic acid (1.1 equiv).

-

Solvent and Catalyst Addition : Add the solvent (e.g., ethanol or an ethanol/water mixture) and a catalytic amount of a Lewis acid (e.g., Yb(PFO)₃, 1-5 mol%).

-

Heating and Reflux : Heat the mixture to reflux (typically 80-100°C) with constant stirring.

-

Reaction Monitoring : Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

-

Isolation : Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration.

-

Purification : Wash the crude solid with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and catalyst. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the final, high-purity quinoline-4-carboxylic acid derivative.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Applications in Research and Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] this compound is a valuable intermediate used to synthesize more complex derivatives for therapeutic applications.[2][9]

Key Therapeutic Areas of Investigation

Derivatives based on this core structure have been explored for numerous biological activities:

-

Anticancer Activity : Many quinoline-4-carboxylic acid derivatives have shown potent anticancer activity.[8] One key mechanism is the inhibition of histone deacetylases (HDACs).[10] HDACs are enzymes that play a crucial role in gene expression; their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[10]

-

Antimicrobial Activity : The quinoline core is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has been extensively studied for broad-spectrum antibacterial and antifungal properties.[4][7]

-

Anti-inflammatory and Antiviral Activity : Research has also demonstrated the potential of these derivatives as anti-inflammatory and antiviral agents.[8]

Caption: Simplified pathway of anticancer action via HDAC inhibition by quinoline derivatives.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

To validate the therapeutic potential of newly synthesized derivatives of this compound, a robust and reproducible bioassay is required. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

-

Cell Culture : Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

GHS Pictogram : GHS07 (Exclamation Mark)

-

Hazard Statement : H302 - Harmful if swallowed

-

Precautionary Measures : Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound stands out as a compound of significant interest to the scientific community. Its well-defined structure, accessible synthetic routes, and its role as a precursor to a multitude of biologically active molecules make it a cornerstone in the field of medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in the ongoing quest for novel therapeutic agents.

References

- This compound | CAS 10222-62-5 - Veeprho. (URL: [Link])

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (URL: [Link])

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public

- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem. (URL: [Link])

- 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem. (URL: [Link])

- A Review on Quinoline: Diverse Pharmacological Agent - Chemistry Research Journal. (URL: [Link])

- 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia. (URL: [Link])

- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (URL: [Link])

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [Link])

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG

- CAS No : 10222-62-5 | Product Name : this compound - Pharmaffili

- Spectroscopy of Carboxylic Acids - Oregon St

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: [Link])

Sources

- 1. veeprho.com [veeprho.com]

- 2. This compound [myskinrecipes.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrj.org [chemrj.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

2-Methoxyquinoline-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methoxyquinoline-4-carboxylic Acid

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline class of molecules.[1] Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of this key intermediate is not merely academic; it is fundamental to its application.

The success of any compound in the development pipeline hinges on properties such as solubility, stability, and its ionization state in physiological environments.[6] These parameters dictate everything from reaction kinetics in synthesis to bioavailability and pharmacokinetics in preclinical studies. This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and the detailed, field-proven experimental protocols required to validate these characteristics in a laboratory setting. The methodologies described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.

Molecular Identity and Core Properties

A precise understanding of a compound begins with its fundamental identifiers and structural properties. These data form the basis for all subsequent analytical and experimental work.

Chemical Structure:

Table 1: Core Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 10222-62-5 | [7][8][9] |

| Molecular Formula | C₁₁H₉NO₃ | [7][9][10][11] |

| Molecular Weight | 203.19 g/mol | [7][9][10][11] |

| Physical Form | Solid | [10][11] |

Melting Point: A Criterion for Purity

The melting point is one of the most critical physical properties of a solid organic compound, serving as a primary indicator of its identity and purity.[12] A sharp, well-defined melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.[13]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.

Methodology Rationale: The method relies on slow, uniform heating of a finely powdered sample within a capillary tube.[13] The slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate observation of the phase transition.[12][13]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[12][14]

-

Capillary Loading: Take a capillary tube sealed at one end.[12] Push the open end of the tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the compound occupies 1-3 mm of the capillary tube's length.[14][15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.[12]

-

Initial Rapid Determination (Optional but Recommended): Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Insert a fresh capillary tube. Set the starting temperature to approximately 20°C below the approximate melting point found in the previous step.

-

Heating and Observation: Set the heating rate to 1-2°C per minute.[13]

-

Record Melting Range:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[14]

-

-

Reporting: The melting point is reported as the range T1 – T2. For a pure sample, this range should be narrow.

-

Replicates: Perform at least two additional careful determinations until consistent values are obtained.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility: A Cornerstone of Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to market.[6] It affects absorption, distribution, and formulation strategies. For drug development, understanding a compound's equilibrium (or thermodynamic) solubility in aqueous media across a physiological pH range is mandatory.[16]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[17] It measures the concentration of a saturated solution in equilibrium with the undissolved solid, providing a true measure of the compound's solubility under specific conditions.

Methodology Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[6] By adding an excess of the solid to the solvent and allowing sufficient time for equilibration with agitation, this steady state is achieved. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Protocol:

-

System Preparation: Prepare aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[16]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C).[16] Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.[16]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the solute.

-

Quantification: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

-

Calculation: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a pharmaceutical compound with acidic or basic functional groups, the pKa value is paramount. It determines the degree of ionization at a given pH, which directly impacts solubility, permeability across biological membranes, and receptor binding.[19] this compound contains a carboxylic acid group and a weakly basic quinoline nitrogen, making pKa determination essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[19][20] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Methodology Rationale: A plot of pH versus the volume of added titrant generates a titration curve. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffer region on the curve.[20] This point is mathematically identified as the inflection point in the curve.

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[20][21]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for sparingly soluble compounds).[20] A constant ionic strength is maintained using a background electrolyte like KCl.[21]

-

Initial pH Adjustment: If titrating the carboxylic acid, the solution can be used directly or made acidic (e.g., to pH 2) with a strong acid like HCl.[21]

-

Titration: Immerse the calibrated pH electrode and a stirrer into the sample solution. Begin titrating by adding small, precise increments (e.g., 0.05-0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH).[21]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[20][21]

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the point where half of the titrant volume required to reach the equivalence point has been added.

-

-

Replicates: Perform a minimum of three titrations to ensure accuracy and calculate the mean and standard deviation.[21]

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.[22] They are essential for identity confirmation and structural elucidation.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Chemical Shifts (δ) | - Aromatic protons on the quinoline ring system.- A singlet for the methoxy (-OCH₃) group protons.- A broad singlet for the acidic proton of the carboxylic acid (-COOH). |

| ¹³C NMR | Chemical Shifts (δ) | - Resonances for the carbon atoms of the quinoline ring.- A resonance for the methoxy (-OCH₃) carbon.- A resonance for the carbonyl carbon (-C=O) of the carboxylic acid. |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | - A very broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).[23]- C=C and C=N stretches from the aromatic quinoline ring (approx. 1500-1600 cm⁻¹).- C-O stretch from the methoxy group. |

| UV-Vis | λmax | The quinoline ring system is a strong chromophore, expected to show characteristic absorbance maxima in the UV region. The exact λmax is pH-dependent due to the ionizable groups. |

Advanced Considerations: Polymorphism and Stability

For drug development professionals, understanding the solid-state properties of a compound is crucial. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties, including melting point, solubility, and stability.[17] While specific polymorphic studies for this compound are not widely reported, it is a critical parameter to investigate for any quinoline derivative intended for pharmaceutical use.

Stability: General stability considerations suggest that the compound should be stored in a cool, dry, and dark environment to prevent degradation.[24] Its favorable stability makes it a good candidate for various chemical reactions.[25]

Conclusion

The physical properties of this compound—its melting point, solubility, pKa, and spectroscopic fingerprint—are not isolated data points but rather an interconnected set of characteristics that define its behavior and utility. For the researcher in medicinal chemistry or the scientist in drug development, a robust understanding and the ability to experimentally verify these properties are fundamental to advancing new chemical entities. The protocols and data presented in this guide serve as a comprehensive resource for the characterization and application of this important heterocyclic building block.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.).

- experiment (1) determination of melting points. (2021, September 19).

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- SOP for pKa Determination – V 2.0. (2025, September 11). Elixir Department, SOP Guide for Pharma.

- To determine the melting point of given organic compound. (2025, April 15). MedPharma.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Compound solubility measurements for early drug discovery. (2022, May 31).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. (n.d.). PubChem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).

- 4-Methoxyquinoline-2-carboxylic acid|15733-83-2. (n.d.). MOLBASE Encyclopedia.

- This compound | CAS 10222-62-5. (n.d.). Veeprho.

- Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. (n.d.).

- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.

- DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. (n.d.).

- CAS No : 10222-62-5 | Product Name : this compound. (n.d.). Pharmaffiliates.

- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed.

- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.

- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.).

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

- Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (n.d.). PubMed.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.

- Quinoline. (n.d.). Wikipedia.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- 5: Organic Spectrometry. (n.d.).

- Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021, September 11).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

Sources

- 1. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. veeprho.com [veeprho.com]

- 8. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. medpharma12.com [medpharma12.com]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. researchgate.net [researchgate.net]

- 18. lifechemicals.com [lifechemicals.com]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. Elixir Department: SOP for pKa Determination – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 25. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its quinoline scaffold is a common motif in a variety of biologically active molecules. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in biological systems and influences its suitability for various pharmaceutical formulations. Understanding and quantifying the solubility of this compound is therefore a fundamental prerequisite for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this compound. While specific quantitative solubility data for this compound is not widely available in the public domain, this guide will focus on the underlying principles governing its solubility and provide detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | Solid | [2] |

| pKa (Predicted) | The carboxylic acid group is expected to have a pKa in the acidic range, typical for aromatic carboxylic acids. The quinoline nitrogen is weakly basic. | [3] |

| logP (Predicted) | The octanol-water partition coefficient (logP) is predicted to be in a range that suggests moderate lipophilicity. | [3] |

Note: Experimentally determined pKa and logP values are crucial for accurate solubility prediction and modeling.

Principles of this compound Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent system.

Impact of Molecular Structure

The presence of both a polar carboxylic acid group and a more nonpolar methoxyquinoline ring system gives this compound an amphiphilic character.

-

Carboxylic Acid Group: This functional group is capable of hydrogen bonding with polar solvents like water and can ionize to form a carboxylate anion, which significantly increases aqueous solubility.

-

Methoxyquinoline Ring: The aromatic quinoline ring is largely nonpolar and contributes to the compound's solubility in organic solvents. The methoxy group adds some polarity but also increases the overall size of the nonpolar region.

Influence of the Solvent

The principle of "like dissolves like" is a useful guide for predicting the solubility of this compound in various solvents.

| Solvent Type | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderate to Good | The carboxylic acid group can form strong hydrogen bonds with these solvents. Solubility in alcohols is generally expected to be higher than in water due to the organic nature of the quinoline ring. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Good to Excellent | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate both the polar and nonpolar portions of the molecule. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Poor | The overall polarity of the molecule, dominated by the carboxylic acid group, makes it incompatible with nonpolar solvents. |

The Critical Role of pH in Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution.

At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less soluble in water. As the pH of the solution increases to above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion (R-COO⁻). This relationship can be visualized with a pH-solubility profile.

Caption: pH-dependent ionization and solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental methods. The following section details established protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial.

-

Equilibrate the mixture by shaking or rotating at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The stability of the compound under these conditions should be verified.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound should be prepared in the same solvent.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µM.

-

Caption: Workflow for the shake-flask method for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an organic solvent solution is added to an aqueous buffer.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microplate well. The final DMSO concentration should be low (typically ≤ 1%) to minimize its effect on solubility.

-

Mix and incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).

-

-

Detection of Precipitation:

-

Precipitation can be detected by turbidimetry (nephelometry), which measures light scattering caused by insoluble particles.

-

-

Quantification (Optional):

-

Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which precipitation is observed or the measured concentration in the filtrate.

-

Caption: Workflow for kinetic solubility determination.

Conclusion

References

- pKa – LogP plot for methoxy‐substituted carboxylic acids and their... - ResearchGate. (n.d.).

- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (2025, July 20).

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13).

- This compound | CAS 10222-62-5 - Veeprho. (n.d.).

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (n.d.).

- (PDF) Development of Methods for the Determination of pKa Values - ResearchGate. (2025, August 10).

- Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. (n.d.).

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (2015, February 25).

- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem. (n.d.).

- pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021, June 13).

- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).

- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (n.d.).

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2025, August 9).

- DETERMINATION OF pKa VALUES OF TENOXICAM, PIROXICAM AND MELOXICAM BY RP-HPLC AT 25℃ AND 37℃ IN THF-WATER BINARY MIXTURES - DergiPark. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis of 2-Methoxyquinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-methoxyquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1] We delve into the mechanistic underpinnings and practical execution of established synthetic strategies, including the Doebner, Pfitzinger, and Conrad-Limpach reactions. The discussion emphasizes the rationale behind experimental choices, offering field-proven insights for researchers and drug development professionals. Detailed, step-by-step protocols, comparative analysis of synthetic routes, and advanced multi-step synthesis strategies are presented to equip scientists with the knowledge to select and optimize the most suitable pathway for their specific research and development needs.

Introduction: The Significance of this compound

Quinoline-4-carboxylic acids are a privileged structural motif in a vast array of biologically active compounds and natural products.[2][3][4] Their derivatives are known to possess a wide spectrum of medicinal properties, including antitumor, antiviral, antibacterial, and antimalarial activities.[2][4][5] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The methoxy group at the 2-position significantly influences the molecule's electronic properties and metabolic stability, making it a valuable synthon for drug discovery programs.

This guide will explore the primary synthetic routes to quinoline-4-carboxylic acids, with a specific focus on their application to the synthesis of the 2-methoxy derivative. We will analyze the classical name reactions that form the bedrock of quinoline synthesis and discuss modern adaptations.

Foundational Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions offering versatile entry points to the desired scaffold.[6]

The Doebner Reaction

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[6]

Mechanism & Rationale: The reaction typically proceeds via the formation of an α,β-unsaturated carbonyl compound in situ, which then undergoes a conjugate addition with the aniline. This is followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring. The choice of solvent and catalyst is critical; often, the reaction is conducted in ethanol or under reflux conditions.[7] Recent advancements have shown that Lewis acids like BF₃·THF can improve yields, especially for anilines bearing electron-withdrawing groups.[4]

Workflow Diagram: The Doebner Reaction

Caption: General workflow of the Doebner reaction.

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for producing substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][8]

Mechanism & Rationale: The reaction is initiated by the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate (an isatinate).[2][8][9] This intermediate's aniline moiety then condenses with the carbonyl compound (e.g., a ketone or aldehyde) to form an imine (Schiff base).[8][9] Subsequent intramolecular Claisen-like condensation followed by dehydration yields the final aromatic quinoline product.[2][8] The use of a strong base like potassium hydroxide in ethanol is typical.[2][5]

Workflow Diagram: The Pfitzinger Reaction

Caption: Key steps of the Pfitzinger reaction.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[10] Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (lower temperatures) or 2-hydroxyquinolines (Knorr variation, higher temperatures).[10][11] The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-quinolone form.[10]

Mechanism & Rationale: The synthesis begins with the reaction of an aniline with the keto group of a β-ketoester to form a Schiff base, which is in equilibrium with its enamine tautomer.[10] Thermal cyclization, typically performed at high temperatures (around 250 °C) in an inert solvent like mineral oil or diphenyl ether to improve yields, leads to the quinoline ring system.[10][12] Subsequent steps involve the elimination of alcohol and tautomerization to give the final 4-hydroxyquinoline product.[10]

Synthesis Pathway for this compound

A direct synthesis of this compound using the foundational methods described above is challenging due to the required starting materials. A more practical and commonly employed strategy involves a multi-step synthesis, typically starting from a precursor that allows for the introduction of the methoxy group at a later stage. A logical and field-proven approach is the synthesis via a 2-hydroxyquinoline intermediate.

This pathway can be broken down into two primary stages:

-

Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid.

-

Stage 2: Methylation of the 2-hydroxy group.

Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

The Halberkann variant of the Pfitzinger reaction provides a direct route to 2-hydroxy-quinoline-4-carboxylic acids. This involves the reaction of N-acyl isatins with a base.[8] Alternatively, oxidation of a suitable precursor like 2-hydroxy-4-(halomethyl)quinoline can be employed.[13]

Detailed Protocol: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Oxidation [13]

This protocol is based on the oxidation of 2-hydroxy-4-chloromethylquinoline.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-hydroxy-4-chloromethylquinoline in an aqueous solution of an alkali hydroxide (e.g., NaOH or KOH). The molar ratio of starting material to alkali hydroxide should be approximately 1:6 to 1:15.

-

Oxidation: While maintaining the temperature between 35°C and 80°C (optimally 50°C to 70°C), add an aqueous solution of hydrogen peroxide (H₂O₂) to the mixture. A controlled excess of H₂O₂ is crucial, with a molar ratio of starting material to H₂O₂ of about 1:10 to 1:20.

-

Reaction Monitoring: The reaction is exothermic and should be monitored. Maintain the temperature at the desired setpoint (e.g., 50°C) for several hours (e.g., 8 hours) until the reaction is complete.

-

Work-up and Isolation: After completion, filter the reaction mixture. Acidify the filtrate with a strong, non-oxidizing acid, such as hydrochloric acid, to a pH of 2.

-

Purification: Cool the acidified mixture to approximately 5°C to precipitate the product. Collect the solid 2-hydroxyquinoline-4-carboxylic acid by filtration, dry it under vacuum, and recrystallize if necessary.

Stage 2: O-Methylation to Yield this compound

The final step is the selective methylation of the hydroxyl group at the C2 position.

Detailed Protocol: O-Methylation

-

Esterification (Protection): To prevent unwanted reactions with the carboxylic acid group, it is often advantageous to first convert it to an ester (e.g., a methyl or ethyl ester) using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

-

Methylation: Dissolve the resulting 2-hydroxyquinoline-4-carboxylic acid ester in a suitable anhydrous solvent like DMF. Add a base, such as triethylamine or potassium carbonate, followed by a methylating agent like methyl iodide (MeI) or dimethyl sulfate.[14]

-

Reaction Conditions: Heat the reaction mixture (e.g., to 50°C) for 1-2 hours to drive the reaction to completion.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with water to precipitate the methylated ester. Collect the product by filtration.

-

Hydrolysis (Deprotection): Hydrolyze the ester back to the carboxylic acid by refluxing with an aqueous base (e.g., NaOH solution), followed by acidic work-up to precipitate the final product, this compound.[14]

Workflow Diagram: Multi-Step Synthesis

Caption: Multi-step pathway to the target compound.

Comparative Analysis of Synthesis Pathways

| Parameter | Doebner Reaction | Pfitzinger Reaction | Conrad-Limpach | Multi-Step (via Oxidation/Methylation) |

| Starting Materials | Anilines, Aldehydes, Pyruvic Acid | Isatins, Carbonyls with α-CH₂ | Anilines, β-Ketoesters | Isatins or other precursors |

| Key Advantage | Good for diverse substitutions on the aniline ring.[4] | Versatile and efficient for quinoline-4-carboxylic acids.[2] | Direct route to 4-hydroxyquinolines. | Provides access to specific isomers not easily made directly. |

| Key Disadvantage | Can have limited scope depending on aniline reactivity.[4] | Requires access to potentially complex isatin derivatives. | Requires very high temperatures for cyclization.[12] | Longer synthesis, requires protection/deprotection steps. |

| Typical Conditions | Reflux in solvent (e.g., EtOH), often acid-catalyzed.[7] | Strong base (e.g., KOH) in alcohol, reflux.[2][5] | High temperature (~250°C) in inert solvent.[10] | Varied; includes oxidation and methylation conditions. |

| Suitability for Target | Not ideal for direct synthesis of the 2-methoxy derivative. | Can be adapted (Halberkann variant) for the 2-hydroxy precursor.[8] | Not a direct route to the target acid. | A reliable and adaptable approach. |

Conclusion

The synthesis of this compound is most effectively achieved through a strategic, multi-step approach rather than a direct, single-pot reaction. While classical methods like the Doebner and Pfitzinger reactions are invaluable for constructing the core quinoline-4-carboxylic acid scaffold, they are not directly amenable to installing the 2-methoxy substituent. The most logical and experimentally validated pathway involves the initial synthesis of a 2-hydroxyquinoline-4-carboxylic acid intermediate, followed by a protection-methylation-deprotection sequence. This strategy offers high control over the final structure and is adaptable for the synthesis of various analogues. Researchers should select the initial core synthesis (e.g., Pfitzinger variant) based on the availability of starting materials and desired scale, followed by the robust functionalization steps outlined in this guide.

References

- Pfitzinger reaction. In: Wikipedia. [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]

- Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

- Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry (RSC Publishing). [Link]

- Conrad–Limpach synthesis. In: Wikipedia. [Link]

- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

- Doebner–Miller reaction. In: Wikipedia. [Link]

- Ouchi, R., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

- Stasyuk, N., et al. (2022).

- Conrad-Limpach Synthesis. SynArchive. [Link]

- Doebner-Miller Reaction. SynArchive. [Link]

- This compound. PubChem. [Link]

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

- Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. PubMed. [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Process for making 2-hydroxyquinoline-4-carboxylic acids.

- Synthesis and biocidal nature of oxamic acids.

- Ukraintsev, I., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

- Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.

- N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubMed Central. [Link]

- Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

- A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

The Discovery and Synthesis of 2-Methoxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a key derivative, 2-Methoxyquinoline-4-carboxylic acid. We will delve into the historical context of its parent compounds, detail the most pertinent synthetic methodologies with a focus on the Pfitzinger reaction, and provide a comprehensive analysis of its physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel quinoline-based therapeutics.

Introduction: A Legacy Rooted in Natural Products